4-Mercaptopyridine-2-carboxylic acid

Beschreibung

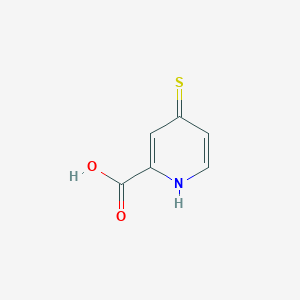

4-Mercaptopyridine-2-carboxylic acid (CAS 18103-74-7) is a heterocyclic compound with a pyridine backbone substituted by a mercapto (-SH) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position. Its molecular formula is C₆H₅NO₂S, with a molecular weight of 155.17 g/mol. Key properties include:

Eigenschaften

IUPAC Name |

4-sulfanylidene-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)5-3-4(10)1-2-7-5/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUIRFYPVRFOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289007 | |

| Record name | 4-Mercapto-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-74-7 | |

| Record name | 4-Mercapto-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18103-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Mercaptopyridine-2-carboxylic acid can be synthesized through various methods. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous solution and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Mercaptopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can react with this compound under basic conditions

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-MPCA exhibits potential as a pharmaceutical agent due to its biological activities. The compound's thiol group allows it to interact with biological molecules, influencing enzyme activity and cellular signaling pathways. Notably, its antioxidant properties may help mitigate oxidative stress in biological systems.

Case Study: Antioxidant Activity

Research has indicated that 4-MPCA can scavenge free radicals, suggesting its potential as an antioxidant in therapeutic applications. In vitro studies demonstrated that 4-MPCA effectively reduced oxidative damage in cultured cells, highlighting its role in protecting against cellular stress .

Chelating Agent Development

The ability of 4-MPCA to form complexes with metal ions positions it as a candidate for developing chelating agents. Its dual functional groups (thiol and carboxylic acid) enable strong interactions with metal ions, making it useful for applications in environmental remediation.

Table 1: Metal Ion Complexation Properties

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu²⁺ | High | Wastewater treatment |

| Pb²⁺ | Moderate | Heavy metal removal |

| Zn²⁺ | High | Nutrient delivery in agriculture |

Research has shown that 4-MPCA can effectively bind to heavy metals like lead and copper, facilitating their removal from contaminated water sources . This property is particularly valuable in developing strategies for cleaning up heavy metal pollution.

Materials Science Applications

In materials science, 4-MPCA serves as a building block for synthesizing novel materials. Its reactivity allows it to participate in various organic reactions, leading to the development of polymers and nanomaterials.

Case Study: Nanomaterials Synthesis

A study demonstrated the use of 4-MPCA in synthesizing thiolated gold nanoparticles (AuNPs) for biosensing applications. The nanoparticles exhibited enhanced sensitivity for detecting cadmium ions in colorimetric assays, showcasing the compound's utility in nanotechnology .

Analytical Chemistry Applications

4-MPCA is also employed in analytical chemistry for the detection of metal ions and other analytes. Its ability to form stable complexes with metals allows for selective detection methods.

Table 2: Analytical Techniques Utilizing 4-MPCA

| Technique | Analyte Detected | Sensitivity Level |

|---|---|---|

| Colorimetric Assay | Cadmium ions | High |

| Fluorescence | Lead ions | Moderate |

| Electrochemical | Various metal ions | Very High |

In electrochemical sensors, 4-MPCA has been used to enhance the sensitivity of detection methods for various metal ions, proving invaluable in environmental monitoring .

Wirkmechanismus

The mechanism of action of 4-Mercaptopyridine-2-carboxylic acid involves its ability to form strong bonds with metal ions and other electrophiles. This property makes it an effective ligand in coordination chemistry and a useful tool in the study of enzyme mechanisms. The compound can interact with thiol groups in proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

2-Mercaptopyridine (CAS 2637-34-5)

- Structure : Pyridine ring with -SH at the 2-position; lacks the carboxylic acid group.

- Molecular formula : C₅H₅NS.

- Key properties :

- Differentiation : The absence of a carboxylic acid group reduces polarity and hydrogen-bonding capacity compared to 4-mercaptopyridine-2-carboxylic acid.

5-Mercaptopyridine-2-carboxylic Acid (CAS 24242-22-6)

- Structure : Isomer of the target compound, with -SH at the 5-position and -COOH at the 2-position.

- Molecular formula: C₆H₅NO₂S (same as target compound).

- Key properties :

- Similar molecular weight (155.17 g/mol) but distinct reactivity due to altered substituent positions.

- Differentiation : Steric and electronic effects differ, influencing metal coordination preferences and solubility .

4-Amino-2-mercaptopyrimidine-5-carboxylic Acid (CAS 875-60-5)

- Structure : Pyrimidine ring with -NH₂ at position 4, -SH at position 2, and -COOH at position 4.

- Molecular formula : C₅H₅N₃O₂S.

- Key properties :

- Differentiation: The pyrimidine ring and amino group enhance hydrogen-bonding and participation in heterocyclic reactions, unlike the pyridine-based target compound.

2-Mercaptopyrimidine (CAS 1450-85-7)

- Structure : Pyrimidine ring with -SH at position 2; lacks carboxylic acid.

- Molecular formula : C₄H₄N₂S.

- Key properties :

- Differentiation : Simpler structure with fewer functional groups reduces complexity in reactivity compared to the target compound.

Ethyl 4-Amino-2-mercaptopyrimidine-5-carboxylate (CAS 774-07-2)

- Structure: Ethyl ester derivative of 4-amino-2-mercaptopyrimidine-5-carboxylic acid.

- Molecular formula : C₇H₈N₃O₂S.

- Key properties :

- White solid; used in organic synthesis as a protected intermediate.

- Differentiation : The ester group increases lipophilicity, altering solubility and reactivity compared to carboxylic acid-containing analogs .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 18103-74-7 | C₆H₅NO₂S | 155.17 | -SH, -COOH | 188–190 | Coordination chemistry, research |

| 2-Mercaptopyridine | 2637-34-5 | C₅H₅NS | 111.16 | -SH | 128–130 | Agrochemicals, rubber industry |

| 5-Mercaptopyridine-2-carboxylic acid | 24242-22-6 | C₆H₅NO₂S | 155.17 | -SH, -COOH | N/A | Research (isomer studies) |

| 4-Amino-2-mercaptopyrimidine-5-carboxylic acid | 875-60-5 | C₅H₅N₃O₂S | 171.18 | -NH₂, -SH, -COOH | N/A | Nucleoside analog synthesis |

| 2-Mercaptopyrimidine | 1450-85-7 | C₄H₄N₂S | 112.15 | -SH | 230 (dec.) | Pharmaceutical intermediates |

Market and Commercial Availability

- 2-Mercaptopyridine: Widely available with global suppliers in Europe, Asia, and North America .

- This compound : Less prevalent commercially, suggesting niche research applications .

Biologische Aktivität

4-Mercaptopyridine-2-carboxylic acid (4-MPCA) is an organic compound notable for its dual functional groups: a thiol (-SH) and a carboxylic acid (-COOH). This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of 4-MPCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-MPCA has the molecular formula C₆H₅NO₂S and features a pyridine ring substituted with both a thiol group and a carboxylic acid group. The presence of these functional groups allows 4-MPCA to interact with various biological molecules, influencing enzyme activity and cellular signaling pathways.

The biological activity of 4-MPCA can be attributed to several mechanisms:

- Metal Ion Binding : The thiol group can form strong complexes with metal ions, which may influence the activity of metal-dependent enzymes. This property is particularly relevant in the context of chelation therapy for heavy metal detoxification.

- Antioxidant Properties : Preliminary studies suggest that 4-MPCA exhibits antioxidant activity, potentially mitigating oxidative stress in biological systems .

- Enzyme Interaction : The compound's ability to interact with thiol-containing biomolecules suggests a role in modulating enzyme functions, which could lead to therapeutic applications in diseases involving oxidative stress or metal ion dysregulation .

Antioxidant Activity

Research indicates that 4-MPCA may have significant antioxidant properties. A study evaluating the compound's ability to scavenge free radicals demonstrated its potential to reduce oxidative damage in cellular models. This activity could have implications for treating conditions associated with oxidative stress, such as neurodegenerative diseases.

Chelation Therapy

Due to its thiol group, 4-MPCA is being investigated for its potential as a chelating agent. It can bind to heavy metals such as lead and cadmium, facilitating their removal from biological systems. This property is particularly beneficial in developing treatments for heavy metal poisoning.

Enzyme Inhibition Studies

Recent investigations have focused on 4-MPCA's role as an inhibitor of specific enzymes. For instance, it has been studied as a potential inhibitor of leukotriene A4 hydrolase (LTA4H), which plays a critical role in inflammatory processes. In vitro assays showed that modifications of the compound could yield potent inhibitors with IC50 values in the nanomolar range .

Case Studies

- Leukotriene A4 Hydrolase Inhibition : A study synthesized derivatives of 4-MPCA and evaluated their inhibitory effects on LTA4H. The results indicated that certain modifications significantly enhanced potency compared to standard inhibitors like captopril, suggesting that 4-MPCA derivatives could serve as novel anti-inflammatory agents .

- Metal Ion Interaction : Research demonstrated that 4-MPCA could effectively coordinate with pentacyanoferrates, altering their electronic properties and stability. This interaction highlights the compound's potential utility in studying metal ion interactions within biological systems .

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Scavenging free radicals | Neuroprotection, anti-aging |

| Chelation | Binding heavy metals | Heavy metal detoxification |

| Enzyme inhibition | Modulating enzyme activity | Anti-inflammatory therapies |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-mercaptopyridine-2-carboxylic acid, and how can its purity be validated?

- Methodological Guidance : Synthesis typically involves thiolation of pyridine derivatives under controlled pH (7–9) to avoid oxidation of the thiol group. Purification via recrystallization in ethanol/water mixtures is recommended. Validate purity using HPLC (>95%) and characterize via -NMR (δ 8.2–8.5 ppm for pyridine protons) and FT-IR (S-H stretch ~2550 cm) .

Q. How should researchers handle solubility challenges of this compound in aqueous systems?

- Methodological Guidance : The compound exhibits limited aqueous solubility due to its aromatic and carboxylic acid groups. Use polar aprotic solvents (e.g., DMSO) for stock solutions, and adjust pH to >6 to deprotonate the carboxylic acid for improved solubility. Dynamic light scattering (DLS) can monitor aggregation in buffered systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Guidance : Combine -/-NMR for structural elucidation, FT-IR for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is advised for resolving tautomeric equilibria (thiol vs. thione forms) .

Advanced Research Questions

Q. How can researchers mitigate thiol group oxidation during catalytic applications of this compound?

- Methodological Guidance : Use inert atmospheres (N/Ar) and chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation. Monitor oxidation in real-time via UV-Vis spectroscopy (λ ~320 nm for disulfide formation). Reductive agents like TCEP (tris(2-carboxyethyl)phosphine) can regenerate thiol groups .

Q. How to resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Guidance : Discrepancies often arise from solvent polarity and temperature effects. Systematically replicate conditions using Design of Experiments (DoE) frameworks. Compare kinetic data (e.g., Arrhenius plots) and analyze byproducts via LC-MS to identify competing pathways .

Q. What computational strategies predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

- Methodological Guidance : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model binding energies and geometries. Pair with experimental validation using EXAFS (Extended X-ray Absorption Fine Structure) to confirm metal-thiolate bonding .

Q. How to design toxicity assays for this compound in biological systems?

- Methodological Guidance : Conduct acute toxicity profiling per OECD guidelines (e.g., OECD 423 for oral/dermal routes). Use in vitro models (HepG2 cells) for IC determination and ROS (reactive oxygen species) assays. Compare with structurally analogous mercaptopyridines to establish structure-toxicity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.